2-chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene is an organic compound with a complex structure, characterized by the presence of chlorine, fluorine, and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene typically involves the chlorination and fluorination of methylbenzene derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by fluorination using reagents like Selectfluor® . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Scientific Research Applications
2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene exerts its effects involves interactions with various molecular targets. The presence of electronegative chlorine and fluorine atoms influences the compound’s reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
- 2-Chloro-3-(chloromethyl)-4-fluorobenzene
- 2-Chloro-4-fluoro-1-methylbenzene
- 3-(Chloromethyl)-4-fluoro-1-methylbenzene
Uniqueness: 2-Chloro-3-(chloromethyl)-4-fluoro-1-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and reactivity profiles .
Properties
CAS No. |
688755-42-2 |
---|---|
Molecular Formula |
C8H7Cl2F |
Molecular Weight |
193 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.